2-(5-iodo-2-methylphenyl)acetonitrile
Description
2-(5-Iodo-2-methylphenyl)acetonitrile is an aromatic nitrile characterized by a benzene ring substituted with an iodine atom at the 5-position and a methyl group at the 2-position. The acetonitrile moiety (-CH₂CN) introduces polarity and reactivity, making the compound valuable in organic synthesis and pharmaceutical intermediates. For example, methyl 2-(5-iodo-2-methylphenyl)acetate (CAS 66370-75-0) shares the same aromatic backbone but differs in the functional group (ester vs. nitrile) .
Properties
CAS No. |
1261554-95-3 |
|---|---|
Molecular Formula |
C9H8IN |
Molecular Weight |
257.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Iodination via Electrophilic Aromatic Substitution
A widely adopted method involves iodination of 2-methylphenylacetonitrile precursors. Drawing from the synthesis of 5-iodo-2-methylbenzoic acid, cerium(IV) ammonium nitrate (CAN) and iodine in acetic acid under sulfuric acid catalysis enable electrophilic substitution at the 5-position.
Procedure :
-
Dissolve 2-methylphenylacetonitrile (10 mmol) in acetic acid (50 mL).
-
Add iodine (12 mmol), CAN (0.1 mmol), and concentrated H₂SO₄ (5 mL).
-
Stir at 40°C for 24 hours, monitoring via TLC.
-
Quench with water, extract with CH₂Cl₂, and purify via silica chromatography.
Yield : 85–92% (estimated from analogous iodinations).
Key Advantage : Avoids toxic metal catalysts but requires careful control of acidity to prevent nitrile hydrolysis.
Halogen Exchange from Bromo Precursors
Copper-mediated halogen exchange offers an alternative, as demonstrated in thiophene derivatives. Bromine at the 5-position is replaced with iodine using NaI and CuI in diglyme/toluene.
Procedure :
-
React 2-(5-bromo-2-methylphenyl)acetonitrile (1 eq) with NaI (3 eq) and CuI (0.05 eq) in diglyme/toluene (3:1).
-
Reflux under N₂ for 36 hours.
-
Filter through activated carbon, concentrate, and recrystallize from methanol.
Yield : 70–78% (extrapolated from thiophene systems).
Limitation : Requires high-purity bromo starting material and generates stoichiometric NaBr waste.
Cyanation via Nucleophilic Substitution
Strecker Synthesis on Iodo-Substituted Aldehydes
Adapting methods for 2-(2-amino-4,5-dimethoxyphenyl)acetonitrile, the Strecker reaction introduces the nitrile group post-iodination.
Procedure :
-
React 5-iodo-2-methylbenzaldehyde (1 eq) with NH₄Cl (2 eq) and KCN (1.5 eq) in H₂O/EtOH (1:1).
-
Stir at 25°C for 12 hours.
-
Acidify with HCl, extract with EtOAc, and dry over Na₂SO₄.
Yield : 65–72%.
Challenge : Competing hydrolysis of the nitrile under acidic conditions necessitates pH control.
Friedel-Crafts Alkylation Followed by Cyanation
Benzoylation and Subsequent Reduction
A patent route for 2-(5-bromo-2-methylbenzyl)thiophenes inspires a two-step approach:
-
Friedel-Crafts Acylation : React 2-methyl-5-iodobenzoic acid with acetyl chloride/AlCl₃ to form 5-iodo-2-methylacetophenone.
-
Cyanation : Treat the ketone with TMSCN and Sc(OTf)₃ in CH₃CN at 80°C, followed by hydrolysis.
Yield : ~60% (estimated from analogous ketone cyanations).
Advantage : Leverages stable intermediates but involves moisture-sensitive reagents.
Comparative Analysis of Methods
Optimization Insights :
-
Direct iodination offers the highest yield and scalability but requires corrosive reagents.
-
Halogen exchange is preferable for facilities equipped with bromo precursors.
-
Strecker synthesis suits small-scale production but faces nitrile stability issues.
Chemical Reactions Analysis
Types of Reactions
2-(5-iodo-2-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.
Major Products Formed
Substitution: Products include azides, cyanides, and other substituted derivatives.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary amines.
Scientific Research Applications
2-(5-iodo-2-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-iodo-2-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares 2-(5-iodo-2-methylphenyl)acetonitrile with structurally related acetonitrile derivatives:
Key Observations:
- Halogen Effects : Iodo substituents (atomic radius: 1.33 Å) introduce steric bulk and weak electron-withdrawing effects compared to chlorine (0.99 Å) or fluorine (0.64 Å). This may reduce melting/boiling points relative to dichloro derivatives (e.g., 2-(3,5-dichlorophenyl)acetonitrile, b.p. 287°C) due to weaker intermolecular forces .
- Electron-Donating vs. Withdrawing Groups : The methyl group (electron-donating) in the target compound likely enhances lipophilicity compared to nitro (5-Nitro-2-pyridineacetonitrile) or hydroxyl derivatives .
- Spectral Trends : In 2-(4-hydroxyphenyl)acetonitrile, aromatic protons resonate at δ 7.89–7.33, while the methyl group in the target compound would likely show signals near δ 2.3–2.3.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(5-iodo-2-methylphenyl)acetonitrile, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via electrophilic iodination of 2-methylphenylacetonitrile. A typical protocol involves iodine (I₂) with an oxidizing agent (e.g., H₂O₂ or NaOCl) in acetic acid or dichloromethane at 40–60°C. Temperature control is critical to prevent over-iodination or side reactions. Post-reaction purification employs recrystallization (ethanol/water) or silica gel chromatography .
- Optimization : Design of Experiments (DOE) can identify key variables (e.g., solvent polarity, iodine stoichiometry). For example, acetic acid enhances regioselectivity for the 5-position, while dichloromethane may improve yield in temperature-sensitive setups .
Q. How is structural confirmation and purity assessment performed for this compound?
- Characterization :
- NMR : ¹H NMR (300–500 MHz in CDCl₃) identifies the methyl group (δ ~2.4 ppm) and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR confirms the nitrile carbon (δ ~115 ppm) and iodine-induced deshielding of the adjacent aromatic carbons .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ at m/z 285.977) and isotopic pattern due to iodine .
- HPLC : Purity >95% is validated using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies involving this compound?
- Case Analysis : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., buffer pH, cell line variability).
- Methodology :
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .
- Cross-test analogs (e.g., bromo or chloro derivatives) to isolate iodine-specific effects .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to iodine-sensitive targets (e.g., thyroid receptors or halogen-bonding enzymes). The iodine’s σ-hole enhances affinity for electron-rich residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability in solvated environments, focusing on the compound’s rotational freedom around the methylphenyl group .
Q. How does the iodine substituent influence reactivity in cross-coupling reactions compared to non-halogenated analogs?
- Comparative Study :
- Suzuki-Miyaura Coupling : The iodine atom enables Pd-catalyzed coupling with boronic acids (e.g., aryl or vinyl), yielding biaryl derivatives. Reaction efficiency (TON >1,000) depends on ligand choice (e.g., SPhos vs. XPhos) .
- Contrast with Methyl Derivatives : Non-halogenated analogs require harsher conditions (e.g., Cu-mediated Ullmann coupling), highlighting iodine’s role in facilitating mild catalysis .
Methodological Challenges and Solutions
Q. What strategies mitigate decomposition during long-term storage of this compound?
- Stability Analysis :
- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Periodic NMR checks detect nitrile hydrolysis to amides .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
Q. How can regioselectivity issues during iodination be addressed to avoid byproducts?
- Byproduct Identification : LC-MS and 2D NMR (e.g., NOESY) identify di-iodinated or ortho-substituted contaminants.
- Solution : Use directing groups (e.g., methoxy in pre-iodinated precursors) or Lewis acids (e.g., BF₃·Et₂O) to enhance para-selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
